molecular formula C26H24FN3O B2784896 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-01-4

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2784896
CAS No.: 847396-01-4
M. Wt: 413.496
InChI Key: FVYJLQLRAHCONB-UHFFFAOYSA-N
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Description

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a benzimidazole ring, a pyrrolidinone ring, and a fluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring . The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as nickel or palladium complexes, and the application of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting the function of enzymes and other biomolecules . The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole ring, a pyrrolidinone ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one , also known as D347-2967, belongs to a class of compounds that have shown promise in pharmacological applications. Its unique structure includes a pyrrolidinone core linked to a benzodiazole and fluorophenyl moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H26FN3O
  • IUPAC Name : this compound
  • SMILES : Cc1cc(Cn2c(cccc3)c3nc2C(C2)CN(Cc(cc3)ccc3F)C2=O)c(C)cc1

Biological Activity Overview

The biological activity of D347-2967 has been explored in various studies, particularly focusing on its effects on the GABA-A receptor system and other neurological pathways.

D347-2967 is believed to act as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. PAMs enhance the receptor's response to its natural ligand (GABA), potentially leading to anxiolytic and sedative effects.

GABA-A Receptor Modulation

A study highlighted the importance of GABA-A receptor modulation in treating neurological disorders. Compounds similar to D347-2967 were shown to improve metabolic stability and reduce hepatotoxicity compared to traditional drugs like alpidem. The research demonstrated that specific structural modifications could enhance metabolic stability while maintaining effective receptor interaction .

In Vitro Studies

In vitro assays indicated that D347-2967 exhibits significant activity in modulating GABA-A receptors. The compound's ability to increase the efficacy of GABA at the α1/γ2 interface suggests its potential for treating anxiety and sleep disorders. The following table summarizes key findings from relevant studies:

Study ReferenceCompoundActivityFindings
D347-2967GABA-A PAMEnhanced metabolic stability; reduced hepatotoxicity compared to alpidem
Related CompoundsVariousStructural modifications lead to improved receptor interaction

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to D347-2967:

  • Anxiety Disorders : A clinical trial investigated the effects of PAMs on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores with minimal side effects, suggesting a favorable safety profile for compounds like D347-2967.
  • Sleep Disorders : Another study evaluated the efficacy of GABA-A modulators in improving sleep quality among insomniacs. Participants receiving treatment reported better sleep onset and maintenance compared to placebo groups.

Properties

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-11-12-18(2)19(13-17)15-30-24-10-6-4-8-22(24)28-26(30)20-14-25(31)29(16-20)23-9-5-3-7-21(23)27/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYJLQLRAHCONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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